molecular formula C19H17N5O3S B11276131 4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide

4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B11276131
M. Wt: 395.4 g/mol
InChI Key: YHBWPFRXGDQLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including 4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE, can be scaled up using similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation ensures a high-efficiency process that is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C19H17N5O3S/c20-17(26)12-6-8-14(9-7-12)21-16(25)10-15-11-28-19(23-15)24-18(27)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,20,26)(H,21,25)(H2,22,23,24,27)

InChI Key

YHBWPFRXGDQLHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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